5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a phenyl precursor . The phenyl precursor is then subjected to cyclization reactions to form the pyrazole ring, followed by amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological targets. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group but differ in the position of the substituent on the phenyl ring.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an oxygen atom, which can exhibit similar properties but differ in their chemical structure.
Uniqueness
5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUDAARPGVJWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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